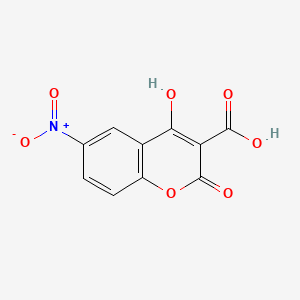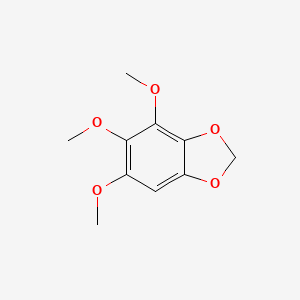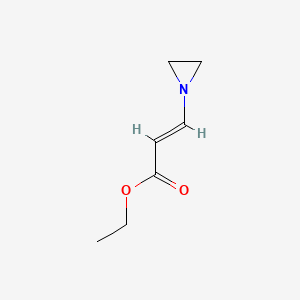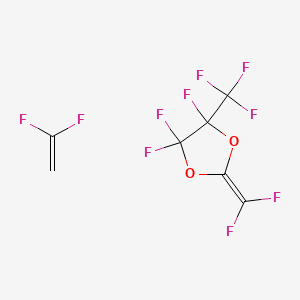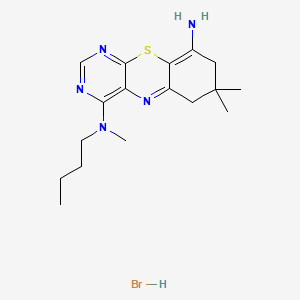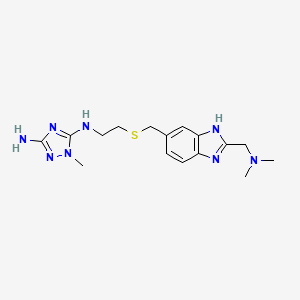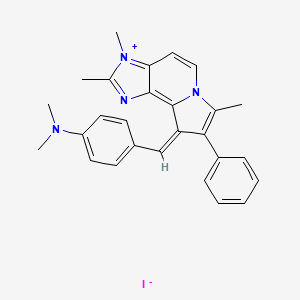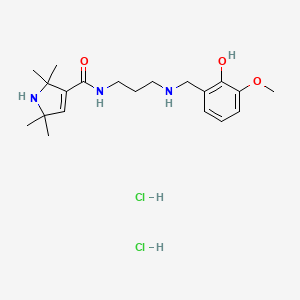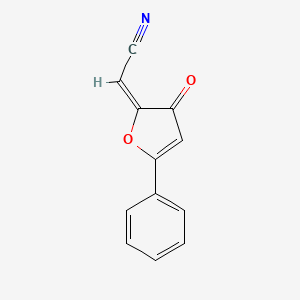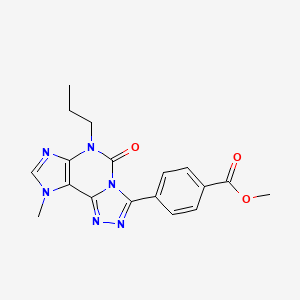
Succinimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of succinimides. This compound is characterized by the presence of a succinimide core structure, which is modified with a p-methoxybenzyl group attached to a piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Succinimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- typically involves multiple steps. One common method includes the protection of the piperazine nitrogen with a p-methoxybenzyl group, followed by the introduction of the succinimide moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography can help in obtaining high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Succinimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Succinimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an anticonvulsant or antipsychotic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Succinimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The succinimide core may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinimide: A simpler analog without the p-methoxybenzyl and piperazine modifications.
N-Phenylsuccinimide: Contains a phenyl group instead of the p-methoxybenzyl group.
N-Methylpiperazine: Lacks the succinimide core but contains the piperazine ring.
Uniqueness
Succinimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- is unique due to its combination of the succinimide core with the p-methoxybenzyl-piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
93725-48-5 |
|---|---|
Formule moléculaire |
C17H23N3O3 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
1-[[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H23N3O3/c1-23-15-4-2-14(3-5-15)12-18-8-10-19(11-9-18)13-20-16(21)6-7-17(20)22/h2-5H,6-13H2,1H3 |
Clé InChI |
DXRDKYRJQNJCNH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CCN(CC2)CN3C(=O)CCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


